1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-(2,4,5-trifluorophenyl)ethanone
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Overview
Description
- Its chemical structure consists of a beta-carboline moiety fused with a trifluorophenyl group.
- The compound exhibits interesting pharmacological properties and has been studied for its potential applications.
1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-(2,4,5-trifluorophenyl)ethanone: , is a synthetic organic compound.
Preparation Methods
Synthetic Routes: TTCF can be synthesized through various routes. One common method involves the condensation of with (a precursor of beta-carbolines) under acidic conditions.
Reaction Conditions: The reaction typically occurs in a solvent such as or at elevated temperatures.
Industrial Production: While there isn’t a large-scale industrial production of TTCF, it can be prepared in research laboratories using the described synthetic methods.
Chemical Reactions Analysis
Reactivity: TTCF undergoes various chemical reactions due to its functional groups.
Oxidation: It can be oxidized to form the corresponding or derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like , , and are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: TTCF serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological targets, such as receptors or enzymes.
Medicine: Although not directly used as a drug, its derivatives may have therapeutic potential.
Industry: TTCF derivatives find applications in materials science and organic electronics.
Mechanism of Action
- The exact mechanism of action for TTCF remains an active area of research.
- It likely interacts with specific receptors or enzymes due to its structural features.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other beta-carbolines and trifluorophenyl-containing compounds.
Uniqueness: TTCF’s unique combination of the beta-carboline scaffold and trifluorophenyl group distinguishes it from related molecules.
Remember that TTCF’s applications and properties are continually explored, and new findings may emerge
Properties
Molecular Formula |
C19H15F3N2O |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-(2,4,5-trifluorophenyl)ethanone |
InChI |
InChI=1S/C19H15F3N2O/c20-14-9-16(22)15(21)7-11(14)8-19(25)24-6-5-13-12-3-1-2-4-17(12)23-18(13)10-24/h1-4,7,9,23H,5-6,8,10H2 |
InChI Key |
DQTKSCPONIOZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
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